molecular formula C9H15N3O2 B13542763 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B13542763
M. Wt: 197.23 g/mol
InChI Key: YPYNIFFKEGPJFQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid apart is its specific substitution pattern on the imidazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-4-(4,5-dimethylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)

InChI Key

YPYNIFFKEGPJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C(=O)O)N)C

Origin of Product

United States

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